3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide
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Overview
Description
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazole-5-carboxamide derivatives .
Scientific Research Applications
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-4-carboxamide
- 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-6-carboxamide
- 3-cyclopentyl-N,N-dimethyl-1,2-thiazole-5-carboxamide
Uniqueness
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)10-7-9(12-15-10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOQNADAZVRFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NO1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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